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Compound of Interest

1-(2-Amino-4-(benzyloxy)-5-
Compound Name:
methoxyphenyl)ethanone

Cat. No.: B1289851

A comprehensive review of the biological activities of various derivatives of substituted
acetophenones, with a focus on their anticancer and enzyme inhibitory properties. This guide
synthesizes experimental data from multiple studies to provide a comparative overview for
researchers and drug development professionals.

Derivatives of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone and related substituted
acetophenones represent a class of compounds with significant therapeutic potential. While
research on the specific named compound is limited, extensive studies have been conducted
on structurally similar molecules, particularly chalcones and various heterocyclic compounds
incorporating the methoxyphenyl moiety. These investigations have revealed promising
anticancer, apoptosis-inducing, and enzyme inhibitory activities. This guide provides a
comparative analysis of these biological activities, supported by experimental data and detailed
methodologies.

Comparative Anticancer Activity

A significant body of research has focused on the cytotoxic effects of these derivatives against
various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a
compound's potency, has been determined in numerous studies. The data below summarizes
the anticancer activity of several related compounds.
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Compound o Cancer Cell
Derivative . IC50 (uM) Reference
Class Line
(E)-3-{4-{{4-
(benzyloxy)phen
4- [Jamino}quinolin
N o 4 a MDA-MB-231
Anilinoquinolinylc ~ -2-yI}-1-(4- 0.11 [1]
(Breast)
halcone methoxyphenyl)p
rop-2-en-1-one
(4a)
MDA-MB-231
Compound 4d 0.18 [1]
(Breast)
MDA-MB-231
Compound 4f 1.94 [1]
(Breast)
Imidazol[1,2-
) ) Compound 5a A549 (Lung) 3.53 2]
ajquinoxaline
MDA-MB-231
Compound 5a 5.77 [2]
(Breast)
(E)-1-(4-
Methoxy Amino aminophenyl)-3-
T47D (Breast) 5.28 pg/mL
Chalcone phenylprop-2-en-
1-one (7)
2-(3,4'5'-
trimethoxybenzo
yI)-3-methyl-5- )
Benzol[b]furan ) Various 0.016 - 0.024 [3]
amino-6-
methoxybenzo[b]
furan (3h)

The data clearly indicates that subtle structural modifications can significantly impact the

anticancer potency of these compounds. For instance, within the 4-anilinoquinolinylchalcone

series, compound 4a exhibited the highest cytotoxicity against the MDA-MB-231 breast cancer

cell line.[1] Similarly, the benzo[b]furan derivative 3h demonstrated potent growth inhibition at

nanomolar concentrations.[3]
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Induction of Apoptosis: A Key Mechanism of Action

Many of these acetophenone derivatives exert their anticancer effects by inducing programmed
cell death, or apoptosis. This is a crucial mechanism for eliminating cancerous cells.

One study on 4-anilinoquinolinylchalcone derivative 4a revealed that it triggers apoptosis in
breast cancer cells.[1] This process is associated with the depletion of ATP and the activation
of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade.[1] The
induction of apoptosis is often mediated through the generation of reactive oxygen species
(ROS).[1]

Similarly, methoxyflavone derivatives have been shown to enhance TRAIL-induced apoptosis
in human leukemic cells.[4][5] This enhancement occurs through the upregulation of death
receptors (DRs) and the downregulation of anti-apoptotic proteins like cFLIP and Mcl-1.[4][5]
The activation of caspase-8 and -3, cleavage of Bid, and upregulation of BAX further confirm
the involvement of both the extrinsic and intrinsic apoptotic pathways.[4][5]

The benzo[b]furan derivative 3h also induces apoptosis by activating caspases-3, -8, and -9,
which is linked to the release of cytochrome ¢ from the mitochondria.[3]

Below is a diagram illustrating a generalized apoptosis signaling pathway activated by these

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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